molecular formula C11H11NO2 B2484772 (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol CAS No. 1159981-48-2

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol

Cat. No.: B2484772
CAS No.: 1159981-48-2
M. Wt: 189.214
InChI Key: STELOKFSEIFZCQ-UHFFFAOYSA-N
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Description

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a phenyl group attached to the fifth position and a methyl group at the fourth position of the oxazole ring, with a methanol group at the third position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenyloxazole with formaldehyde in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STELOKFSEIFZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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